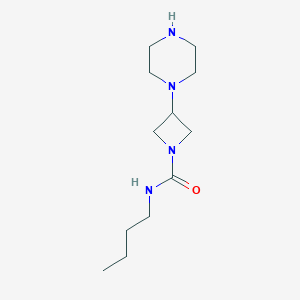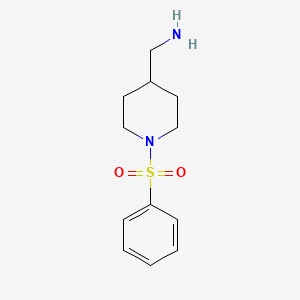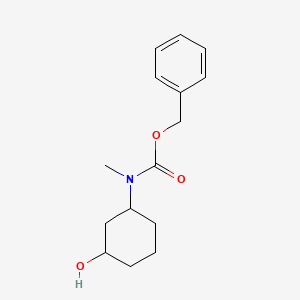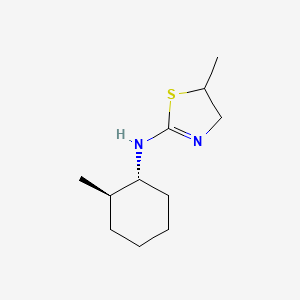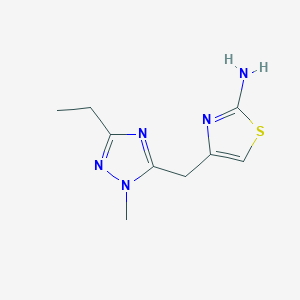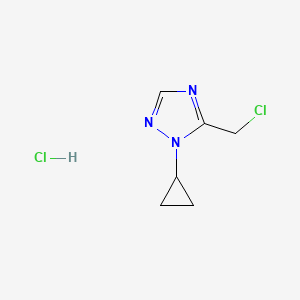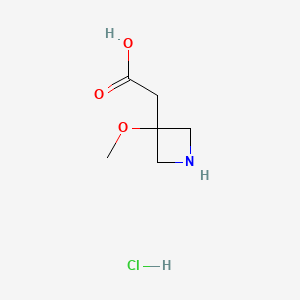![molecular formula C19H32N4O4S B13484888 Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate](/img/structure/B13484888.png)
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is a versatile chemical compound used in various scientific research applications. It exhibits exceptional properties that enable it to be utilized in drug discovery, medicinal chemistry, and organic synthesis.
Preparation Methods
The synthesis of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate typically involves multi-step reactions. One common method includes the reaction of 4-amino-2-(diethylsulfamoyl)aniline with tert-butyl 4-piperazine-1-carboxylate under specific conditions. The reaction conditions often involve the use of solvents like ethanol and catalysts such as palladium on carbon (Pd/C) for hydrogenation reactions .
Chemical Reactions Analysis
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate is widely used in scientific research, including:
Chemistry: It serves as a building block for the synthesis of various organic compounds.
Biology: It is used in the development of biologically active molecules.
Medicine: The compound is explored for its potential therapeutic properties in drug discovery.
Industry: It is utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: This compound has a methyl group instead of the diethylsulfamoyl group, leading to different chemical properties and applications.
Tert-butyl 4-(4-amino-2-chlorophenyl)piperazine-1-carboxylate: The presence of a chlorine atom instead of the diethylsulfamoyl group results in distinct reactivity and uses.
Properties
Molecular Formula |
C19H32N4O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
tert-butyl 4-[4-amino-2-(diethylsulfamoyl)phenyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H32N4O4S/c1-6-23(7-2)28(25,26)17-14-15(20)8-9-16(17)21-10-12-22(13-11-21)18(24)27-19(3,4)5/h8-9,14H,6-7,10-13,20H2,1-5H3 |
InChI Key |
QUBCKASPUCGHHN-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)N)N2CCN(CC2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


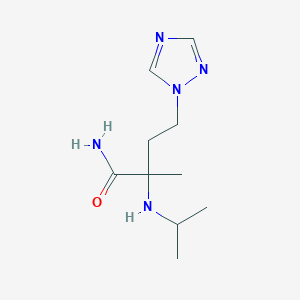

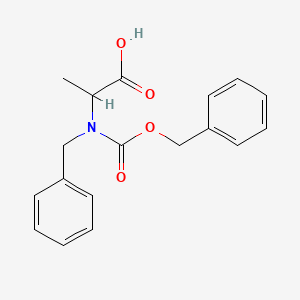
![3-(difluoromethyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid](/img/structure/B13484833.png)
amine hydrochloride](/img/structure/B13484840.png)
![{5-Oxa-2-azaspiro[3.4]octan-7-yl}methanolhydrochloride](/img/structure/B13484846.png)
